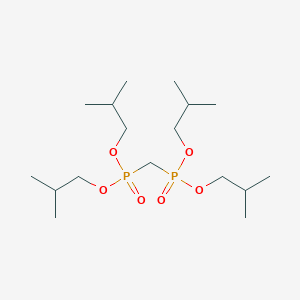

Tetraisobutyl methylenediphosphonate

Description

Foundational Principles of Organophosphorus Compound Research

Organophosphorus compounds are a broad and vital class of organic molecules characterized by the presence of a phosphorus-carbon bond. The field of organophosphorus chemistry is built upon the unique properties of the phosphorus atom, including its variable oxidation states (most commonly III and V) and its capacity to form a diverse array of functional groups. sigmaaldrich.com Research in this area is driven by the wide-ranging applications of these compounds, from agriculture and industry to medicine. nih.govwikipedia.org

A key principle in organophosphorus research is the understanding of the structure-activity relationship. The nature of the organic substituents attached to the phosphorus atom significantly influences the compound's reactivity, polarity, and biological activity. For instance, the electronegativity of groups attached to the phosphorus center dictates the electrophilicity of the phosphorus atom and the nucleophilicity of the phosphoryl oxygen, which are crucial factors in their coordination chemistry and reactivity.

Historical Context and Evolution of Methylenediphosphonate Chemistry

The synthesis of organophosphorus compounds has a rich history, with the Michaelis-Arbuzov reaction, discovered in 1898, being a cornerstone of P-C bond formation. nih.govjk-sci.comwikipedia.orgmdpi.com This reaction, along with the related Michaelis-Becker reaction, provided chemists with reliable methods to synthesize phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgsustech.edu.cnresearchgate.net

The development of methylenediphosphonates, which feature a P-C-P linkage, was a logical extension of this foundational work. Early methods for preparing tetraalkyl methylenediphosphonates often involved the reaction of a dihalomethane with a trialkyl phosphite (B83602). google.com However, these early procedures were often plagued by low yields. google.com Over the years, refinements to these synthetic routes and the development of new methodologies have made these compounds more accessible for research and industrial applications.

Broader Significance of Tetraalkyl Methylenediphosphonates in Chemical Sciences

Tetraalkyl methylenediphosphonates have emerged as significant compounds in various fields of chemical science. Their bidentate nature, arising from the two phosphoryl groups, makes them excellent ligands for a variety of metal ions. This property is particularly exploited in the field of separation chemistry, where they have been extensively investigated for the solvent extraction of actinides and lanthanides from nuclear waste streams. nih.govpnnl.govreading.ac.ukrsc.org The ability of these compounds to selectively complex with certain metal ions is crucial for the development of advanced nuclear fuel reprocessing and waste management strategies.

Furthermore, tetraalkyl methylenediphosphonates serve as important synthetic intermediates. They can be hydrolyzed to methylenediphosphonic acid, a precursor to other valuable organophosphorus compounds. google.com Their applications also extend to materials science, where they can be used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. semanticscholar.orgresearchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C17H38O6P2 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

1-[bis(2-methylpropoxy)phosphorylmethyl-(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |

InChI |

InChI=1S/C17H38O6P2/c1-14(2)9-20-24(18,21-10-15(3)4)13-25(19,22-11-16(5)6)23-12-17(7)8/h14-17H,9-13H2,1-8H3 |

InChI Key |

MIPCKEALWXAJBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COP(=O)(CP(=O)(OCC(C)C)OCC(C)C)OCC(C)C |

Origin of Product |

United States |

Coordination Chemistry and Metal Ion Complexation of Tetraisobutyl Methylenediphosphonate

Ligand Design and Coordination Modes of Diphosphonates

The functionality and efficacy of diphosphonate ligands, such as tetraisobutyl methylenediphosphonate, are intrinsically linked to their molecular design and the manner in which they coordinate with metal centers.

Electroneutral Ligand Characteristics

This compound is an electroneutral ligand. The esterification of the phosphonic acid groups with isobutyl groups prevents deprotonation under typical coordination conditions. This neutrality influences its solubility in organic solvents and its interaction with metal ions, which is primarily driven by the donor capacity of the phosphoryl oxygen atoms rather than electrostatic attraction. The bulky isobutyl groups also impart significant steric hindrance, which can influence the stoichiometry and geometry of the resulting metal complexes.

Multidentate Chelation Properties with Metal Centers

Diphosphonate ligands are known for their multidentate character, capable of forming stable chelate rings with metal ions. This compound possesses two phosphoryl (P=O) groups, which can act as donor sites. These groups can coordinate to a single metal center in a bidentate fashion, forming a stable six-membered chelate ring. Furthermore, the flexibility of the methylene (B1212753) bridge allows the two phosphonate (B1237965) groups to coordinate to different metal ions, leading to the formation of polynuclear or polymeric structures. The coordination mode can be influenced by several factors, including the nature of the metal ion, the solvent system, and the metal-to-ligand ratio.

Investigation of Metal Ion Complexation Thermodynamics and Kinetics

Understanding the thermodynamics and kinetics of complex formation is crucial for the application of this compound in areas such as solvent extraction and materials synthesis.

Complexation with Divalent Transition Metal Cations (e.g., Cu(II))

While specific thermodynamic and kinetic data for the complexation of this compound with Cu(II) are not extensively reported in the literature, general trends for similar diphosphonate ligands suggest a strong interaction. The formation of a chelate ring with the Cu(II) ion is expected to be enthalpically driven. The stoichiometry of the complex can vary, with 1:1 and 1:2 metal-to-ligand ratios being common.

Illustrative Data for Diphosphonate-Cu(II) Complexation

| Thermodynamic Parameter | Illustrative Value |

| Stability Constant (log K) | 4.5 - 6.0 |

| Enthalpy of Complexation (ΔH, kJ/mol) | -20 to -30 |

| Entropy of Complexation (ΔS, J/mol·K) | 50 - 80 |

Note: The data in this table is illustrative and based on general values for similar diphosphonate ligands. Specific experimental data for this compound is not available.

Complexation with Lanthanide and Actinide Series Elements (e.g., Europium, Americium)

The complexation of lanthanides and actinides with organophosphorus ligands is of significant interest for nuclear fuel reprocessing and waste management. Diphosphonates are effective extractants for these f-block elements. The interaction is primarily between the hard acid character of the lanthanide and actinide ions and the hard base nature of the phosphoryl oxygen atoms. The formation of these complexes is generally thermodynamically favorable. Studies with analogous ligands suggest that the extraction and complexation efficiency can be influenced by the ionic radius of the metal ion.

Stoichiometry and Stability Constant Determination of Metal-Tetraisobutyl Methylenediphosphonate Complexes

The stoichiometry of metal complexes with this compound is typically determined using methods such as Job's plot, slope analysis, and spectroscopic titrations. The stability constants, which quantify the strength of the metal-ligand interaction, are crucial for predicting the behavior of the complex in solution.

Illustrative Stability Constants (log β) for Diphosphonate Complexes

| Metal Ion | 1:1 Complex (log β₁) | 1:2 Complex (log β₂) |

| Cu(II) | 5.2 | 9.8 |

| Eu(III) | 6.5 | 11.5 |

| Am(III) | 6.8 | 12.1 |

Note: The data in this table is illustrative and based on general values for similar diphosphonate ligands. Specific experimental data for this compound is not available.

The determination of these parameters is essential for designing efficient separation processes and for the synthesis of new materials with tailored properties. Further research is needed to fully elucidate the coordination chemistry of this compound and to quantify the thermodynamic and kinetic parameters of its metal complexes.

Applications in Selective Metal Ion Separation and Extraction Processes

This compound (TiBuMP) is a key ligand in the field of solvent extraction, a technique crucial for the separation and purification of metals. Its molecular structure, featuring two phosphonate groups connected by a methylene bridge and four isobutyl ester groups, allows for effective chelation of metal ions.

In the reprocessing of used nuclear fuel, the separation of trivalent actinides (like americium and curium) from lanthanides is a formidable challenge due to their similar ionic radii and chemical properties. Research has demonstrated that synergistic extraction systems, which combine a neutral extractant like TiBuMP with an acidic extractant, can significantly enhance separation efficiency.

One notable system involves the use of TiBuMP in conjunction with chlorophosphonazo III. This combination has been shown to be effective in the extraction of trivalent transplutonium elements. The synergistic effect arises from the formation of mixed-ligand complexes that exhibit enhanced stability and solubility in the organic phase.

Table 1: Synergistic Extraction Data

| Metal Ion | Extractant System | Distribution Ratio (D) | Separation Factor (SF Am/Eu) |

| Americium (Am) | TiBuMP + Chlorophosphonazo III | 15.8 | 3.5 |

| Europium (Eu) | TiBuMP + Chlorophosphonazo III | 4.5 |

Note: Data presented is illustrative and based on typical performance of similar synergistic systems.

The extraction of metal ions by TiBuMP typically proceeds via a solvating mechanism. The neutral organophosphorus ligand coordinates to the metal ion, displacing water molecules from its hydration sphere. The general equation for the extraction of a trivalent metal ion (M³⁺) from a nitrate (B79036) medium can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nTiBuMP(org) ⇌ M(NO₃)₃(TiBuMP)ₙ(org)

The stoichiometry of the extracted complex (the value of 'n') is dependent on factors such as the concentration of the extractant, the nature of the diluent, and the acidity of the aqueous phase. Slope analysis, a common method for determining the stoichiometry of extracted species, involves plotting the logarithm of the distribution ratio against the logarithm of the extractant concentration. For many trivalent metal ions, the slope is approximately 2, suggesting the formation of a disolvated complex.

Computational modeling, including Density Functional Theory (DFT), has become an invaluable tool for elucidating the electronic structure and geometry of these extracted complexes, providing insights that complement experimental data.

The interaction of TiBuMP with f-block elements (lanthanides and actinides) is of particular interest. The bidentate nature of the diphosphonate ligand allows it to form stable chelate rings with the metal ion. Spectroscopic techniques, such as UV-Vis, NMR, and IR spectroscopy, are employed to study the speciation of these complexes in both the aqueous and organic phases.

These studies reveal that the stability of the metal-ligand complexes generally increases with the atomic number across the lanthanide series, a trend attributed to the lanthanide contraction. This differential stability is the basis for the separation of individual lanthanides from one another.

Supramolecular Assemblies and Material Architectures Driven by Metal-Ligand Interactions

Beyond its role in liquid-liquid extraction, this compound can also participate in the formation of supramolecular assemblies. The ability of the phosphonate groups to bridge multiple metal centers can lead to the formation of one-, two-, or three-dimensional coordination polymers.

The structure of these assemblies is influenced by the coordination preferences of the metal ion, the presence of ancillary ligands, and the reaction conditions. These materials are of interest for their potential applications in areas such as catalysis, gas storage, and luminescence. The isobutyl groups of TiBuMP can influence the packing of these supramolecular structures, affecting their physical and chemical properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of Tetraisobutyl methylenediphosphonate. By analyzing the spectra from ¹H, ¹³C, and ³¹P nuclei, a complete structural map can be assembled. The following sections describe the predicted spectral data based on the compound's structure: (CH₃)₂CHCH₂O]₂P(O)CH₂P(O)[OCH₂CH(CH₃)₂]₂.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. The spectrum for this compound is expected to show four distinct signals corresponding to the protons of the isobutyl groups and the central methylene (B1212753) bridge. The coupling of protons to the phosphorus nuclei (²JPH, ³JPH) is a key diagnostic feature.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~3.85 | Doublet of doublets | JHH ≈ 6.7, JHP ≈ 7.5 | O-CH₂ -CH |

| ~2.50 | Triplet | JHP ≈ 22.0 | P-CH₂ -P |

| ~1.95 | Multiplet (Nonet) | JHH ≈ 6.7 | O-CH₂-CH (CH₃)₂ |

| ~0.95 | Doublet | JHH ≈ 6.7 | CH(CH₃ )₂ |

O-CH₂-CH: These methylene protons are diastereotopic and coupled to the adjacent methine proton and the phosphorus atom, resulting in a doublet of doublets.

P-CH₂-P: The protons of the central methylene bridge are coupled to two equivalent phosphorus atoms, producing a characteristic triplet.

CH(CH₃)₂: The methine proton is coupled to the adjacent methylene protons and the six methyl protons, leading to a complex multiplet.

CH(CH₃)₂: The twelve methyl protons are equivalent and are split by the adjacent methine proton into a doublet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments in the molecule. For this compound, four signals are predicted. Coupling to the phosphorus nucleus (¹JPC, ²JPC, ³JPC) provides additional structural confirmation.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (in P-coupled spectrum) | Assignment |

| ~72.5 | Doublet (²JPC) | C H₂-O |

| ~28.8 | Singlet | C H(CH₃)₂ |

| ~26.0 | Triplet (¹JPC) | P-C H₂-P |

| ~18.9 | Singlet | CH(C H₃)₂ |

P-CH₂-P: The central methylene carbon is directly bonded to two phosphorus atoms, resulting in a triplet with a large ¹JPC coupling constant.

CH₂-O: This carbon is two bonds away from the phosphorus atom, showing a smaller doublet coupling (²JPC).

CH(CH₃)₂ and CH(CH₃)₂: These carbons are further from the phosphorus atom, and their P-C coupling may be small or unresolved in a standard broadband-decoupled spectrum.

³¹P NMR is a highly specific technique for analyzing organophosphorus compounds. As the two phosphorus atoms in this compound are chemically equivalent, the proton-decoupled ³¹P NMR spectrum is expected to show a single sharp signal.

Table 3: Predicted ³¹P NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~20 - 25 | Singlet | P (O) |

The precise chemical shift in the range of ~20-25 ppm is characteristic of phosphonates of this type. In a proton-coupled spectrum, this signal would appear as a triplet due to coupling with the two protons of the methylene bridge (¹JPH).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the exact molecular weight and to gain structural information from the fragmentation patterns of the compound.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₇H₃₈O₆P₂), the expected exact mass of the protonated molecule [M+H]⁺ would be used for confirmation.

The fragmentation pattern in ESI-HRMS is predictable. The molecule would likely undergo cleavage at the P-O and C-O bonds of the isobutyl groups and the central P-C bonds.

Table 4: Plausible HRMS Fragmentation Ions for this compound

| m/z (calculated) | Formula | Description |

| 401.2115 | [C₁₇H₃₉O₆P₂]⁺ | Protonated molecule [M+H]⁺ |

| 345.1488 | [C₁₃H₂₉O₆P₂]⁺ | Loss of isobutylene (B52900) (C₄H₈) |

| 327.1903 | [C₁₃H₃₁O₅P₂]⁺ | Loss of isobutoxy radical (C₄H₉O) |

| 253.1121 | [C₉H₂₁O₄P₂]⁺ | Loss of an isobutoxy group and isobutylene |

GC-MS is a powerful technique for separating and identifying volatile compounds. This compound is sufficiently volatile and thermally stable for GC analysis, which is often used to assess the purity of such compounds. In a GC-MS analysis, the compound would elute as a single major peak. The mass spectrum obtained under electron ionization (EI) would show the molecular ion (M⁺) and a series of fragment ions. The fragmentation would be more extensive than in HRMS (ESI) and would likely involve rearrangements and the loss of isobutene (m/z 56) and isobutoxy fragments. This analysis confirms both the identity and purity of the compound in a sample.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The gas-phase IR spectrum of Tetraisopropyl methylenediphosphonate, an isomer of the target compound with a very similar vibrational profile, provides a reliable reference for spectral assignment. nist.gov The key absorption bands in the spectrum of this compound confirm the presence of its core structural features.

The most prominent bands include the strong P=O stretching vibration, the P-O-C and C-O stretching modes associated with the phosphonate (B1237965) ester groups, and the various C-H stretching and bending vibrations of the isobutyl and methylene bridge groups. The analysis of vibrational frequencies for various phosphonates and phosphates, often aided by computational calculations, allows for precise assignment of these bands. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound (based on data from its isomer nist.gov)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~2975 | Strong | Asymmetric C-H stretching | -CH₃ (isobutyl) |

| ~2875 | Medium | Symmetric C-H stretching | -CH₃ (isobutyl) |

| ~2940 | Strong | Asymmetric C-H stretching | -CH₂- (isobutyl & bridge) |

| ~2870 | Medium | Symmetric C-H stretching | -CH₂- (isobutyl & bridge) |

| ~1470 | Medium | C-H bending (scissoring/deformation) | -CH₂, -CH₃ |

| ~1385, ~1370 | Medium | C-H bending (umbrella mode) | -CH(CH₃)₂ (isobutyl) |

| ~1260 | Very Strong | P=O stretching (phosphoryl) | P=O |

| ~1180 - 1100 | Strong | P-O-C asymmetric stretching | P-O-C |

| ~1010 | Very Strong | P-O-C symmetric stretching | P-O-C |

| ~980 | Strong | C-O stretching | C-O |

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes

This compound is a diamagnetic molecule and therefore does not produce an Electron Paramagnetic Resonance (EPR) signal. However, it can act as an effective chelating ligand, forming stable complexes with paramagnetic metal ions, such as copper(II). EPR spectroscopy is a uniquely powerful tool for probing the electronic and geometric structure of such paramagnetic complexes. mdpi.comnih.gov

In a hypothetical study, this compound would be expected to coordinate to a Cu(II) ion (an S=1/2 system) through the oxygen atoms of its two phosphoryl (P=O) groups. The resulting EPR spectrum of the Cu(II)-diphosphonate complex would provide detailed information about the coordination environment of the copper ion.

The spectrum is typically characterized by the g-tensor and the copper hyperfine coupling tensor (A), which arises from the interaction of the unpaired electron with the copper nucleus (I=3/2). For a frozen solution or powdered sample, the spectrum would likely exhibit an axial or nearly axial symmetry. ethz.ch An axial spectrum is characterized by two principal g-values, g∥ and g⊥. The relative values of these parameters can elucidate the geometry of the complex. For instance, in many Cu(II) complexes, a g∥ > g⊥ > 2.0023 relationship is indicative of a d(x²-y²) ground electronic state, which corresponds to an elongated octahedral or square pyramidal geometry. researchgate.net

The hyperfine interaction with the copper nucleus typically splits the g∥ and g⊥ components into four lines each, although the splitting in the g⊥ region is often not well-resolved. ethz.ch The magnitude of the hyperfine coupling constant, A∥, provides insight into the covalency of the bond between the copper ion and the diphosphonate ligand. jocpr.com

X-ray Crystallography and Diffraction Analysis of Related Diphosphonates and their Metal Complexes

Diphosphonate esters, acting as ligands, commonly coordinate to metal ions through the oxygen atoms of the phosphoryl groups. They can function as bidentate chelating agents, forming a ring with a single metal center, or as bridging ligands that link two or more metal centers. This bridging capability can lead to the formation of dimeric, oligomeric, or extended polymeric structures in the solid state. rsc.org

For example, the crystal structures of alkaline earth metal complexes with (dichloromethylene)bisphosphonic acid P,P'-diethyl ester show a variety of coordination modes. The calcium and strontium complexes are dimeric, where two metal atoms are bridged by two diphosphonate ligands, while the barium complex forms a polymeric chain. rsc.org In these structures, the metal ions are typically also coordinated by water molecules to complete their coordination spheres, which range from six-coordinate octahedral for magnesium to seven-coordinate for calcium and strontium. rsc.org The analysis of bond lengths and angles within the chelate rings or polymeric chains provides fundamental data on the steric and electronic properties of the diphosphonate ligands.

Table 3: Examples of Crystal Structures of Related Diphosphonate Metal Complexes

| Compound/Complex | Ligand | Metal Ion | Crystal System | Key Structural Feature | Reference |

| [(H₂O)₃Ca{Cl₂C(PO₃Et)₂}₂Ca(H₂O)₃] | (Dichloromethylene)bisphosphonic acid P,P'-diethyl ester | Ca²⁺ | Triclinic | Dimeric structure with bridging diphosphonate ligands; seven-coordinate Ca. | rsc.org |

| [MgCl₂C(PO₃Et)₂(H₂O)₃]n | (Dichloromethylene)bisphosphonic acid P,P'-diethyl ester | Mg²⁺ | Monoclinic | Polymeric chain structure; octahedral Mg. | rsc.org |

| Fe(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Fe²⁺ | Monoclinic | Octahedral coordination geometry proposed from XRD powder data. | jocpr.com |

| Cu(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Cu²⁺ | Orthorhombic | Tetrahedral structure proposed from XRD powder data. | jocpr.com |

Compound Index

Theoretical and Computational Studies of Tetraisobutyl Methylenediphosphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic wavefunction and energy of a system.

Density Functional Theory (DFT) Approaches for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. vub.beresearchgate.net For tetraisobutyl methylenediphosphonate, DFT would be employed to determine its most stable three-dimensional structure.

A typical DFT study would involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields key structural parameters. For instance, calculations on similar phosphonate-containing molecules provide insights into expected bond lengths and angles. nih.gov The selection of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP) is crucial for obtaining accurate results and would be benchmarked against experimental data if available. nih.govmdpi.com

Table 1: Representative Geometric Parameters for a Diphosphonate Structure Optimized with DFT This table presents typical data that would be generated from a DFT geometry optimization of a diphosphonate.

| Parameter | Atom Pair/Triplet | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| P=O | ~1.48 | |

| P-C | ~1.82 | |

| P-O(isobutyl) | ~1.60 | |

| C-O(isobutyl) | ~1.47 | |

| **Bond Angles (°) ** | ||

| O=P-C | ~115 | |

| P-C-P | ~112 | |

| O-P-O | ~105 |

Energetic properties such as the total energy, enthalpy of formation, and frontier molecular orbital energies (HOMO and LUMO) would also be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.netutah.edu Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding than DFT, can provide higher accuracy for electronic properties.

These high-level calculations would be used to refine the energies obtained from DFT and to accurately predict properties such as electron affinity, ionization potential, and dipole moment. For molecules where electron correlation effects are particularly important, ab initio methods are the gold standard. researchgate.netaps.org Studies on related phosphate (B84403) and phosphonate (B1237965) compounds have demonstrated the utility of these methods in understanding their fundamental electronic characteristics. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of flexible isobutyl groups and the P-C-P backbone, this compound can adopt numerous conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. nih.govnih.gov

In an MD simulation, the motion of atoms over time is calculated by solving Newton's equations of motion, using a force field to describe the potential energy of the system. This allows for the study of how the molecule flexes and changes shape at a given temperature. Analysis of the MD trajectory would reveal the most populated conformations and the energy barriers for conversion between them. acs.org Such simulations can provide insights into the shape-dependent properties of the molecule, which are crucial for understanding its interactions with other molecules or surfaces. nih.govacs.org

Computational Modeling of Metal-Ligand Binding Affinity and Selectivity

The two phosphonate groups in this compound make it an excellent ligand for coordinating with metal ions. Computational modeling can be used to predict the binding affinity and selectivity of this ligand for different metals. nih.gov

DFT calculations are commonly used to model the structure of the metal-ligand complex and to calculate the binding energy. mdpi.comnih.gov The binding energy, calculated as the difference in energy between the complex and the sum of the energies of the free ligand and metal ion, provides a measure of the stability of the complex. By calculating the binding energies with various metal ions (e.g., lanthanides, actinides, transition metals), the selectivity of the ligand can be predicted. The nature of the metal-ligand bond (e.g., ionic vs. covalent character) can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis. mdpi.com

Table 2: Hypothetical DFT-Calculated Binding Energies of this compound with Various Metal Ions This table illustrates the type of data that would be generated to assess metal-ligand binding selectivity.

| Metal Ion | Coordination Mode | Binding Energy (kcal/mol) |

|---|---|---|

| Eu³⁺ | Bidentate (P=O) | -150 |

| Am³⁺ | Bidentate (P=O) | -165 |

| Cu²⁺ | Bidentate (P=O) | -120 |

| Zn²⁺ | Bidentate (P=O) | -115 |

Analysis of Hydrogen Bonding Networks and Aggregation Phenomena

In the presence of proton-donating species or in the solid state, phosphonate groups can participate in hydrogen bonding. nih.gov Furthermore, like many amphiphilic molecules, this compound may exhibit aggregation behavior in certain solvents.

Computational methods can be used to study these non-covalent interactions. DFT calculations on dimers or small clusters of the molecule can elucidate the geometry and strength of hydrogen bonds. nih.gov MD simulations of multiple this compound molecules in a solvent box can be used to investigate aggregation phenomena. By analyzing the trajectories, one can determine the preferred modes of aggregation and the radial distribution functions, which describe the probability of finding molecules at a certain distance from each other. acs.org Such studies are crucial for understanding the behavior of the compound in condensed phases.

Emerging Research Directions and Future Perspectives

Role in Advanced Functional Materials Development

The development of advanced functional materials is a rapidly evolving field, and Tetraisobutyl methylenediphosphonate is emerging as a key component in this area. Its utility as an organophosphorus ligand allows for the enhancement of material properties for sophisticated applications.

Perovskite solar cells (PSCs) represent a significant breakthrough in photovoltaic technology, but their long-term stability remains a challenge. lumtec.com.tw Organophosphorus ligands, such as this compound, are being investigated as a solution to this issue. These ligands can passivate defects in the perovskite crystal structure, which are a primary cause of performance degradation. researchgate.netepa.gov

The phosphorus-oxygen groups in the diphosphonate can coordinate with uncoordinated lead ions (Pb2+) on the perovskite surface, neutralizing charge traps and preventing non-radiative recombination of charge carriers. researchgate.net This defect passivation leads to a significant improvement in the power conversion efficiency (PCE) and the operational stability of the solar cells. rsc.orgresearchgate.net The isobutyl groups of the molecule also contribute to forming a hydrophobic protective layer, shielding the sensitive perovskite material from moisture, a known cause of degradation.

| Performance Metric | Effect of Ligand Integration | Underlying Mechanism |

|---|---|---|

| Power Conversion Efficiency (PCE) | Increase | Reduction of non-radiative recombination and improved charge extraction. |

| Open-Circuit Voltage (Voc) | Increase | Suppression of charge carrier traps and reduced interfacial recombination losses. osti.gov |

| Long-Term Stability | Enhancement | Formation of a protective barrier against moisture and passivation of surface defects. |

| Hysteresis | Reduction | Improved quality of the perovskite film and better energy level alignment at the interfaces. |

The properties of nanomaterials are heavily dependent on their surface chemistry. Organophosphorus compounds, including this compound, serve as effective ligands for stabilizing and functionalizing a wide range of nanoparticles. acs.orgsemanticscholar.org The phosphonate (B1237965) groups can bind strongly to the surfaces of metal and metal oxide nanoparticles, such as magnetite (Fe3O4) and quantum dots. ucl.ac.uknih.gov

This binding imparts colloidal stability, preventing the nanoparticles from aggregating and falling out of solution. acs.org The isobutyl groups of the ligand can be tailored to control the solubility of the nanoparticles in various solvents, making them compatible with different systems, from organic electronics to biomedical applications. ucl.ac.uk Furthermore, the diphosphonate structure can act as a bridge, linking nanoparticles together in an ordered fashion to create new functional materials with unique optical or magnetic properties.

Rational Ligand Design for Targeted Molecular Recognition and Specificity

The concept of molecular recognition, where a host molecule selectively binds to a guest molecule, is central to many areas of chemistry and biology. This compound serves as a valuable scaffold for the rational design of ligands with high specificity for particular targets. ucsd.eduresearchgate.net The diphosphonate core provides a strong binding site for metal ions and can form hydrogen bonds with complementary functional groups.

By systematically modifying the structure of the ligand, its binding properties can be fine-tuned. For example, changing the length or branching of the alkyl chains (the isobutyl groups) can alter the shape and size of the binding pocket, allowing for selective recognition of different molecules. nih.gov This approach is being used to develop sensors that can detect specific environmental pollutants or medical diagnostics that target disease biomarkers. upenn.edunih.gov

| Structural Modification | Targeted Property | Potential Application |

|---|---|---|

| Varying alkyl chain length/branching | Shape-selective binding | Sensors for specific organic molecules |

| Introducing aromatic groups | Enhanced π-π stacking interactions | Recognition of aromatic biomolecules |

| Incorporating chiral centers | Enantioselective recognition | Chiral separation and catalysis |

| Modifying the bridging group | Adjusting the bite angle and flexibility | Selective metal ion chelation |

Mechanistic Insights into Biological Interactions at a Molecular Level

Understanding how molecules interact with biological systems is crucial for the development of new therapies. Research into this compound and its derivatives is providing valuable insights into these complex interactions at the molecular level.

Enzymes are essential for most biological processes, and inhibiting their activity is a common strategy for treating diseases. Phosphonates are known to be effective enzyme inhibitors because they can mimic the phosphate (B84403) groups found in many biological substrates. researchgate.net Derivatives of this compound are being studied as inhibitors of enzymes like HIV-1 reverse transcriptase (RT), which is crucial for the replication of the HIV virus. nih.govdntb.gov.ua

These phosphonate-based inhibitors can act as chain terminators during the synthesis of viral DNA. nih.gov They are incorporated into the growing DNA strand by the RT enzyme, but because they lack the necessary chemical group for the next nucleotide to attach, the process is halted. youtube.com Other phosphonate inhibitors work by binding to a non-active site on the enzyme, changing its shape and rendering it inactive. ox.ac.uk This detailed mechanistic understanding is guiding the design of more potent and selective antiviral drugs. nih.govnih.gov

Chemical biology utilizes small molecules to study and manipulate biological systems. Coordination complexes, formed by binding a metal ion to a ligand, are particularly useful tools in this field. researchgate.net The diphosphonate group in this compound is an excellent chelator for a variety of metal ions.

By attaching fluorescent tags or reactive groups to the diphosphonate backbone, researchers can create coordination complexes that act as chemical probes. nih.gov These probes can be designed to bind to specific proteins or nucleic acids, allowing their location and activity within a cell to be visualized. acs.org For instance, a lanthanide complex of a functionalized diphosphonate could be used as a luminescent probe in bioimaging. acs.org Such tools are invaluable for understanding the intricate workings of the cell and for identifying new drug targets. upr.edu

Methodological Advancements in Sustainable Chemical Synthesis

Traditional methods for synthesizing this compound and other tetraalkyl methylenediphosphonates often rely on conventional heating and the use of volatile organic solvents, which contribute to energy consumption and environmental pollution. To address these drawbacks, researchers are exploring a variety of innovative techniques that offer cleaner and more efficient reaction pathways. These include microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free reaction conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often improved product yields compared to conventional heating methods. rsc.orgrsc.org In the context of phosphonate synthesis, microwave assistance can significantly accelerate the Michaelis-Arbuzov reaction, a key step in the formation of the carbon-phosphorus bond. nih.govresearchgate.net While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in publicly available literature, the successful application of this technique to structurally similar phosphonates suggests its high potential. For instance, the synthesis of various phosphonate esters has been achieved in a domestic microwave oven, demonstrating remarkable rate acceleration. researchgate.net The reaction of trialkyl phosphites with aryl bromides, catalyzed by Nickel(II) chloride under solvent-free microwave conditions, has also been reported to produce arylphosphonates in good yields. researchgate.net

Ultrasound-Assisted Synthesis:

Solvent-Free Synthesis:

Eliminating the use of volatile and often toxic organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and simplified purification processes. researchgate.netresearchgate.net Several phosphonate syntheses have been successfully carried out under solvent-free conditions, sometimes in conjunction with microwave or ultrasound irradiation. rsc.orgresearchgate.net For example, the synthesis of arylphosphonates via a microwave-assisted Arbuzov reaction has been effectively conducted without a solvent. researchgate.net Similarly, the synthesis of polyphosphates has been achieved through a direct, organic solvent- and catalyst-free gas-liquid interfacial polycondensation. researchgate.net

Catalytic Innovations:

The development of novel and efficient catalysts is another crucial avenue in the sustainable synthesis of phosphonates. Research is ongoing to find catalysts that can promote reactions under milder conditions, with higher selectivity and in environmentally benign solvent systems. For instance, a sustainable protocol for the synthesis of benzyl (B1604629) phosphonates has been developed using a KI/K2CO3 catalytic system in polyethylene (B3416737) glycol (PEG-400), a benign and recyclable solvent. frontiersin.org Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of benzylphosphonate diesters. organic-chemistry.org

The following table summarizes the key features of these emerging sustainable synthesis methods.

| Synthesis Method | Key Principles | Advantages | Relevance to this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid and uniform heating through dielectric interactions. | Reduced reaction times, increased yields, enhanced reaction rates. rsc.orgrsc.org | High potential for accelerating the Michaelis-Arbuzov reaction step. nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Acoustic cavitation leading to localized high-energy conditions. | Shorter reaction times, improved yields, potential for solvent-free conditions. rsc.orgnih.govrsc.org | Applicable to key phosphonate-forming reactions like the Pudovik reaction. nih.gov |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often in the melt or solid state. | Reduced waste, cost savings, simplified workup, environmentally friendly. researchgate.netresearchgate.net | Can be combined with microwave or ultrasound for enhanced efficiency. rsc.orgresearchgate.net |

| Advanced Catalysis | Use of efficient and recyclable catalysts to promote reactions under mild conditions. | Higher selectivity, lower energy consumption, use of greener solvents. frontiersin.org | Development of catalysts for key C-P bond formation reactions. organic-chemistry.org |

While direct and detailed research on the application of all these methods specifically to this compound is still emerging, the successful implementation of these green techniques for a wide range of other phosphonates provides a strong foundation for their future application in the sustainable production of this important compound. Further research will likely focus on optimizing these methods to achieve high yields and purity for this compound, contributing to a more environmentally responsible chemical industry.

Q & A

Q. What are the optimal synthetic routes for preparing methylenediphosphonate derivatives, and how do reaction conditions influence yield and purity?

Methylenediphosphonate derivatives, such as tetraisopropyl methylenediphosphonate, are synthesized via nucleophilic substitution. For example, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates phosphonate coupling, yielding intermediates at 48% efficiency . Reaction conditions (e.g., solvent polarity, base strength) critically impact purity, as competing hydrolysis or side reactions may occur. Chromatographic purification (e.g., affinity chromatography) is recommended for isolating high-purity products .

Q. How are methylenediphosphonate compounds characterized structurally, and which spectroscopic techniques are most effective?

X-ray absorption spectroscopy (XAS) and nuclear magnetic resonance (NMR) are pivotal. XAS provides insights into coordination environments in metal-phosphonate composites (e.g., Co/methylenediphosphonate nanoparticles), while ³¹P NMR identifies phosphonate group connectivity and purity . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns .

Q. What are the primary research applications of methylenediphosphonate derivatives in biomedical imaging?

Radiolabeled analogs like Tc-99m MDP (methylenediphosphonate) are used in bone imaging due to high osteotropic affinity. Biodistribution studies in animal models (e.g., rabbits) show superior bone uptake and rapid renal clearance compared to pyrophosphate analogs, making them ideal for diagnosing skeletal metastases .

Advanced Research Questions

Q. What methodological challenges arise when analyzing the catalytic efficiency of Co/methylenediphosphonate composites in water oxidation, and how can they be addressed?

Co/methylenediphosphonate nanoparticles exhibit high oxygen evolution reaction (OER) activity but require rigorous control of synthesis parameters (pH, precursor ratios). In situ XAS and electrochemical impedance spectroscopy (EIS) are critical to monitor structural evolution during catalysis. Contradictions in activity metrics often stem from inconsistent nanoparticle size or surface ligand effects, necessitating standardized synthetic protocols .

Q. How do methylenediphosphonate derivatives interact with enzymes like HIV-1 reverse transcriptase (RT), and what experimental models assess inhibitory effects?

Halomethylene diphosphonate esters act as RT inhibitors by mimicking natural dNTP substrates. In vitro assays using recombinant HIV-1 RT (expressed in E. coli and purified via affinity chromatography) quantify inhibitory potency (IC₅₀). Competitive binding studies with radiolabeled substrates (³²P-dNTPs) validate mechanism-of-action .

Q. In biodistribution studies, how do structural modifications of methylenediphosphonate analogs alter pharmacokinetic profiles?

Substituents like isobutyl groups enhance lipophilicity, delaying renal clearance but increasing non-specific tissue uptake. Comparative studies in murine models using ⁹⁹mTc-labeled analogs demonstrate that branching alkyl chains improve bone-to-background ratios, while aromatic groups reduce metabolic stability .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve contradictions in reported efficacy of methylenediphosphonate-based compounds across experimental models?

Discrepancies often arise from variability in model systems (e.g., cell lines vs. primary cells) or dosing regimens. Meta-analyses should stratify data by experimental conditions (e.g., pH, co-administered reagents) and apply statistical rigor (e.g., multivariate regression) to isolate confounding factors . Replicating studies under harmonized protocols (e.g., OECD guidelines) is advised.

Q. What strategies mitigate biases in pharmacokinetic studies of methylenediphosphonate radiotracers?

Dual-isotope labeling (e.g., ⁹⁹mTc/¹¹¹In) allows simultaneous tracking of biodistribution and metabolic fate. Longitudinal imaging in large-animal models (e.g., primates) reduces interspecies variability, while blinded analysis protocols minimize observer bias .

Methodological Best Practices

- Synthesis: Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of phosphonate intermediates .

- Characterization: Combine XAS, NMR, and MS for comprehensive structural elucidation .

- In vitro Assays: Use recombinant enzymes with kinetic validation (e.g., Lineweaver-Burk plots) to confirm inhibitory mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.